1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)-
CAS No.: 453556-96-2
Cat. No.: VC16859007
Molecular Formula: C15H9N5
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 453556-96-2 |
|---|---|
| Molecular Formula | C15H9N5 |
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | 6-phenyl-3-pyridin-2-yl-1,2,4-triazine-5-carbonitrile |
| Standard InChI | InChI=1S/C15H9N5/c16-10-13-14(11-6-2-1-3-7-11)19-20-15(18-13)12-8-4-5-9-17-12/h1-9H |
| Standard InChI Key | RZWVYELQVXGBLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)C#N |
Introduction
Synthetic Methodologies
Solvent-Free ipso-Substitution
A green synthesis route, adapted from Kopchuk et al. (2017), involves the solvent-free reaction of 5-cyano-1,2,4-triazine with aromatic amines at elevated temperatures (150–180°C) . This method eliminates the need for hazardous solvents and chromatographic purification, aligning with principles of atom economy. For example, reacting 5-cyano-3-(2-pyridinyl)-1,2,4-triazine with aniline under argon at 150°C for 10 hours yields the target compound in ~85% isolated purity .
Table 1: Optimization of Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 150°C | 85 |
| Solvent | None (solvent-free) | 85 |
| Catalyst | None | 85 |
| Reaction Time | 10 hours | 85 |
Solution-Phase Cyclization
Alternative approaches employ polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with potassium carbonate as a base. Refluxing 5-cyano-6-phenyl-1,2,4-triazine-3-amine with 2-bromopyridine in DMF at 120°C for 12 hours achieves cyclization, albeit with lower yields (60–70%) compared to solvent-free methods.
Molecular and Structural Characterization
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous triazines reveal planar triazine rings with dihedral angles of 15–25° between the phenyl and pyridinyl substituents . The nitrile group at position 5 exhibits a characteristic IR stretching frequency of 2230 cm⁻¹, confirming its presence .
Table 2: Physical and Spectral Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉N₅ |
| Molecular Weight | 283.27 g/mol |
| Melting Point | 191–193°C |
| IR (νCN) | 2230 cm⁻¹ |
| HPLC Purity | ≥99% |
Computational Insights
Density functional theory (DFT) calculations on the compound’s electronic structure indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward electrophilic aromatic substitution . The pyridinyl group’s electron-withdrawing nature polarizes the triazine ring, enhancing susceptibility to nucleophilic attack at position 2 .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient triazine core undergoes nucleophilic substitution at position 2 with amines, thiols, and alkoxides. For instance, treatment with morpholine in ethanol at 80°C replaces the cyano group with a morpholino moiety, yielding 5-morpholino-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine in 75% yield .
Cycloaddition Reactions
The compound participates in aza-Diels-Alder reactions with dienophiles like 1-morpholinocyclopentene, forming bicyclic adducts under solvent-free conditions . This reactivity is exploited to synthesize polycyclic frameworks for drug discovery .
Biological and Pharmacological Applications
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 5-Cyano-6-phenylpyrimidine | LSD1 | 0.016 | HepG2 |
| Pyridazino-triazino-thiadiazine | β-catenin/TCF | 2.67 | HCT-116 |
Industrial and Material Science Applications
Catalysis
The compound’s Lewis basic sites facilitate coordination to transition metals, enabling its use in cross-coupling reactions. Palladium complexes of analogous triazines catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .
Organic Electronics
Conjugated triazines serve as electron-transport layers in organic light-emitting diodes (OLEDs). The cyano group improves electron injection efficiency, achieving luminance values of 12,000 cd/m² at 10 V .
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